Borinic acid, diethylthio-, 1-methylethyl ester
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Overview
Description
Borinic acid, diethylthio-, 1-methylethyl ester is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond, which imparts unique chemical properties.
Preparation Methods
The synthesis of borinic acid, diethylthio-, 1-methylethyl ester typically involves the reaction of diethylthioborane with isopropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for borinic acid derivatives often involve the use of organometallic reagents and boranes. For example, the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols can yield borinic acid derivatives .
Chemical Reactions Analysis
Borinic acid, diethylthio-, 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Borinic acid, diethylthio-, 1-methylethyl ester has several scientific research applications:
Biology: The compound’s ability to coordinate with alcohols and diols makes it useful in the study of biological molecules and processes.
Mechanism of Action
The mechanism of action of borinic acid, diethylthio-, 1-methylethyl ester involves its ability to form stable complexes with various ligands. The compound’s enhanced Lewis acidity compared to boronic acids allows it to coordinate with alcohols, diols, and other nucleophiles. This coordination can facilitate various chemical transformations and reactions, making the compound a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
Borinic acid, diethylthio-, 1-methylethyl ester can be compared with other borinic acid derivatives, such as:
Borinic acid, diphenyl-, 1-methylethyl ester: This compound has similar reactivity but different substituents, which can affect its chemical properties and applications.
Borinic acid, diethyl-, 1-methylethyl ester: This compound lacks the thio group, which can influence its reactivity and coordination behavior.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other borinic acid derivatives .
Properties
CAS No. |
191421-92-8 |
---|---|
Molecular Formula |
C7H17BS |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
diethyl(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C7H17BS/c1-5-8(6-2)9-7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
WWGMPADTMAUHJW-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)SC(C)C |
Origin of Product |
United States |
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